Product packaging for Stearoyl sarcosine(Cat. No.:CAS No. 142-48-3)

Stearoyl sarcosine

Cat. No.: B086854
CAS No.: 142-48-3
M. Wt: 355.6 g/mol
InChI Key: RJYOKYDKKOFLBT-UHFFFAOYSA-N
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Description

Stearoyl sarcosine is an N-acyl derivative of the amino acid sarcosine (N-methylglycine), presenting as a white, solid compound with the molecular formula C21H41NO3 and an average mass of 355.563 g/mol . In research contexts, it functions as a versatile surfactant and cleansing agent due to its molecular structure, which allows it to reduce surface tension and help water mix with oil and dirt, facilitating their removal . Its key research applications include studies in cosmetic science, where it is investigated for its antistatic properties, which can reduce electrostatic charges, and for its hair conditioning capabilities, where it can leave hair easy to comb, supple, soft, and shiny . The compound is prepared from fatty acids and sarcosine, which imparts greater solubility and crystallinity compared to the parent fatty acid . When handling this material, researchers should note that the Cosmetic Ingredient Review (CIR) Expert Panel has concluded that acyl sarcosines like this compound are safe for use in rinse-off products but should be used in leave-on products at concentrations up to 5% . Furthermore, it is important to be aware that this class of ingredients may enhance the penetration of other substances through the skin and should not be used in formulations where N-nitroso compounds may be formed . This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H41NO3 B086854 Stearoyl sarcosine CAS No. 142-48-3

Properties

IUPAC Name

2-[methyl(octadecanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25/h3-19H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYOKYDKKOFLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059716
Record name Glycine, N-methyl-N-(1-oxooctadecyl)-
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Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

142-48-3
Record name Stearoyl Sarcosine
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Record name Glycine, N-methyl-N-(1-oxooctadecyl)-
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Record name Glycine, N-methyl-N-(1-oxooctadecyl)-
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Record name Glycine, N-methyl-N-(1-oxooctadecyl)-
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Record name N-(1-oxooctadecyl)sarcosine
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Record name STEAROYL SARCOSINE
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Synthetic Methodologies for Stearoyl Sarcosine

Condensation Reactions with Fatty Acids and Amino Acid Derivatives

The cornerstone of Stearoyl Sarcosine (B1681465) synthesis involves the condensation of a fatty acid derivative, specifically stearic acid, with a sarcosine (N-methylglycine) derivative. This reaction forms an amide bond, linking the fatty acid's acyl group to the amino acid's nitrogen atom. cir-safety.orgresearchgate.net

The most established and industrially prevalent method for producing N-acyl amino acid salts is the Schotten-Baumann reaction. google.comgoogle.comatamanchemicals.com This process involves the condensation of a fatty acyl chloride with an amino acid salt in an alkaline aqueous solution. researchgate.netgoogleapis.com For Stearoyl Sarcosine, stearoyl chloride is added to an aqueous solution of sodium sarcosinate. cir-safety.orggoogle.com

The reaction must be maintained at an alkaline pH, typically around 10, by the continuous addition of a caustic solution like sodium hydroxide (B78521). google.comatamanchemicals.com This alkalinity is crucial for the reaction to proceed smoothly. google.com The fatty acid chloride itself is prepared by treating the fatty acid (stearic acid) with a halogenating agent such as phosphorus trichloride (B1173362), thionyl chloride, or phosgene (B1210022). cir-safety.orggoogle.comatamanchemicals.comgoogleapis.com

While widely used, the acyl chloride method has notable drawbacks, including the use of corrosive and hazardous materials like phosphorus trichloride and thionyl chloride, which leads to environmental pollution concerns. google.com The quality of the acyl chloride is critical, and it must be protected from moisture to prevent hydrolysis, which can introduce impurities that are difficult to remove from the final product. google.com

A patent from 1970 describes reacting a mixture of stearoyl chloride and phosphorus trichloride with sarcosine to prepare stearoyl sarcosinate. google.com Research has also explored using catalysts, such as N-acyl amino acid surfactants themselves, to facilitate the initial chlorination of the fatty acid with thionyl chloride. googleapis.com

Table 1: Key Parameters of the Acyl Chloride (Schotten-Baumann) Method

Parameter Description Reference
Reactants Stearoyl Chloride, Sodium Sarcosinate google.com, cir-safety.org
Solvent Aqueous solution google.com, googleapis.com
pH Condition Alkaline, typically pH 10-10.5 google.com, atamanchemicals.com
Catalyst Hydroxide ions (OH⁻) act as a catalyst google.com

| Halogenating Agents | Phosphorus trichloride, thionyl chloride, phosgene | googleapis.com, google.com, atamanchemicals.com |

Besides the acyl chloride route, other chemical synthesis pathways exist, although they are not as widely applied in industry. google.com

Fatty Acid Anhydride (B1165640) Method: This method involves the reaction of a fatty acid anhydride with an amino acid salt, such as sodium l-glutamate, in an alkaline aqueous medium, which is also a variation of the Schotten-Baumann condition. koreascience.kr The reaction of an amino acid N-carboxyanhydride (NCA) with a fatty acid can also generate N-acylated products through a mixed anhydride intermediate. acs.orgnih.gov However, for various reasons, the fatty acid anhydride method has not seen widespread industrial application. google.com

Fatty Nitrile Hydrolysis: This method involves the hydrolysis of a fatty nitrile and is noted for its high selectivity and reaction efficiency. researchgate.net Despite being studied, like the anhydride method, it has not been broadly industrialized for the production of fatty acyl sarcosinates. google.com

Enzymatic Synthesis Approaches for N-Acyl Amino Acids

Enzymatic synthesis presents a "green" alternative to traditional chemical methods. researchgate.net This approach utilizes enzymes, such as lipase, to catalyze the amidation of amino acids. chalmers.se The primary advantages of enzymatic synthesis are the mild reaction conditions and the reduction of pollution. researchgate.netscirp.org These reactions avoid the harsh chemicals and high temperatures associated with some chemical routes. scirp.org

However, enzymatic methods can be limited by lower product yields, longer reaction times, and the high cost of enzymes, which has hindered their widespread adoption in industrial-scale production. researchgate.netscirp.org Research has explored using various lipases to catalyze the reaction between fatty acids and amino acids, with some studies showing yields of around 85%. chalmers.se

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to create cleaner, more efficient, and environmentally benign production processes. diva-portal.org This involves using renewable raw materials, avoiding hazardous reagents, and improving atom economy. google.comdiva-portal.org

A significant advancement in the green synthesis of N-acyl amino acids is the use of fatty acid methyl esters (FAMEs) derived from natural oils as the acylating agent instead of fatty acid chlorides. google.comchalmers.se This approach directly reacts FAMEs, such as those from coconut, palm, or soybean oil, with an amino acid salt like sodium sarcosinate. google.comgoogle.comgoogle.com

This method offers several advantages:

It avoids the use of highly corrosive and irritating raw materials like phosphorus trichloride or thionyl chloride. google.com

The raw materials (FAMEs) are derived from renewable vegetable oils. chalmers.se

The synthesis route is simpler, with fewer reaction steps, which improves atom utilization and aligns with green chemistry principles. google.com

It is considered a clean production technology that reduces environmental pollution. google.comgoogle.com

One patented method describes the reaction of fatty acid methyl esters with sodium sarcosinate at elevated temperatures (100 to 180°C) in the presence of an alkali metal hydroxide catalyst to achieve high yield and purity. google.com Another study details the synthesis of cocoyl glycine (B1666218) directly from coconut oil and sodium glycinate, demonstrating the feasibility of using triglycerides as the acylation source. scirp.org

Table 2: Comparison of Acyl Chloride vs. FAME Method

Feature Acyl Chloride Method Fatty Acid Methyl Ester (FAME) Method
Acyl Source Stearoyl Chloride Stearic Acid Methyl Ester
Precursor Reagents Phosphorus trichloride, thionyl chloride Methanol, vegetable/natural oils
Environmental Impact Higher (corrosive reagents, waste) Lower (renewable feedstock, fewer pollutants)
Process Complexity More complex (synthesis of acyl chloride) Simpler, fewer steps

| Green Chemistry | Less aligned | More aligned |

Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different phases (e.g., an aqueous phase and an organic phase). In the synthesis of N-acyl amino acids, PTC can enhance reaction rates and yields under milder conditions. nih.gov

In the context of the FAME method, a phase transfer catalyst is used to promote the interaction between the fatty acid methyl ester (organic phase) and the sodium sarcosinate (aqueous or solid phase). google.com A patented method specifically mentions the use of Polyethylene Glycol 1000 (PEG 1000) as a phase transfer catalyst for the synthesis of fatty acyl sodium sarcosinate from FAMEs. google.com This approach results in high raw material utilization and yield, and the product can often be used directly without extensive purification, making it a clean and efficient production technology. google.com Chiral phase-transfer catalysts have also been extensively developed for the asymmetric synthesis of various α-amino acids, highlighting the versatility of this catalytic approach. nih.govjst.go.jp

Advanced Characterization and Analytical Techniques in Stearoyl Sarcosine Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for verifying the molecular structure of Stearoyl Sarcosine (B1681465). Methods like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the molecule's carbon framework, the specific protons, and the functional groups present.

NMR spectroscopy is a powerful tool for the definitive structural elucidation of Stearoyl Sarcosine. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, researchers can confirm the connectivity of atoms within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct molecular regions: the long stearoyl fatty acid chain, the N-methyl group, and the glycine-like backbone. Protons in the long aliphatic chain typically appear as a large, complex multiplet in the upfield region. The protons on the carbons adjacent to the carbonyl group and the nitrogen atom are shifted further downfield due to the electron-withdrawing effects of these heteroatoms.

Below is a table of expected chemical shifts for this compound, compiled from data on sarcosine and long-chain fatty amides. hmdb.caresearchgate.netchemicalbook.com

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Use the filter to select between ¹H NMR and ¹³C NMR data.

AssignmentExpected Chemical Shift (ppm)Group
CH₃-(CH₂)₁₅-~0.88 (t)Stearoyl Chain
-(CH₂)₁₄-~1.25 (m)Stearoyl Chain
-CH₂-C=O~2.30 (t)Stearoyl Chain
-N-CH₃~2.9-3.1 (s)Sarcosine Head
-N-CH₂-COOH~4.0-4.2 (s)Sarcosine Head
-COOH~10-12 (br s)Sarcosine Head
C H₃-(CH₂)₁₆-~14.1Stearoyl Chain
-(C H₂)₁₅-~22.7 - 34.0Stearoyl Chain
-C H₂-C=O~35-36Stearoyl Chain
-N-C H₃~35-40Sarcosine Head
-N-C H₂-COOH~50-55Sarcosine Head
-N-C (=O)-~172-174Amide Carbonyl
-C OOH~170-175Carboxyl Carbonyl

FTIR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the FTIR spectrum provides clear evidence of its amide and carboxylic acid functionalities, as well as its long hydrocarbon chain. researchgate.net

Key absorption bands include:

A broad O-H stretching band from the carboxylic acid group, typically centered around 3000 cm⁻¹.

C-H stretching vibrations from the long alkyl chain, appearing just below 3000 cm⁻¹ (asymmetric and symmetric stretches).

A sharp, strong C=O stretching band for the amide group (Amide I band), usually found between 1630-1680 cm⁻¹.

Another C=O stretching vibration from the carboxylic acid, typically appearing between 1700-1725 cm⁻¹.

The N-H bending band (Amide II band) is absent because the nitrogen is tertiary.

Interactive Table 2: Characteristic FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹)VibrationFunctional Group
3300-2500O-H stretchCarboxylic Acid
2955-2965 / 2870-2880C-H asymmetric/symmetric stretch-CH₃
2915-2935 / 2845-2865C-H asymmetric/symmetric stretch-CH₂-
1700-1725C=O stretchCarboxylic Acid
1630-1680C=O stretch (Amide I)Tertiary Amide
1465-1475C-H bend (scissoring)-CH₂-

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature. For a semi-crystalline material like this compound, these methods are vital for understanding its stability, purity, and physical state under different thermal conditions.

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal transitions of materials. nih.gov It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com This allows for the precise determination of transitions such as melting (fusion) and crystallization. mdpi.com

For this compound, a DSC thermogram would be expected to show a distinct endothermic peak corresponding to its melting point. The peak's temperature indicates the melting point, while the area under the peak represents the enthalpy of fusion—the energy required to melt the sample. This data is critical for determining the material's purity and crystalline nature. The melting point for similar acyl sarcosines is often observed in the range of 40-60°C.

Surface and Colloidal Characterization of this compound-Based Systems

As an amphiphilic molecule, this compound's behavior at interfaces and its ability to self-assemble in solution are its most important characteristics for many applications.

Tensiometry is the key technique used to measure the surface tension of a liquid and is widely employed to characterize surfactants. nih.gov The critical micelle concentration (CMC) is a fundamental property of any surfactant, representing the concentration at which individual surfactant molecules (unimers) begin to aggregate into stable structures called micelles. kruss-scientific.combiolinscientific.com

The CMC is determined by measuring the surface tension of a series of solutions with increasing surfactant concentrations. kruss-scientific.com Initially, as this compound is added to water, it populates the air-water interface, causing a sharp drop in surface tension. Once the surface becomes saturated, any further addition of surfactant molecules leads to the formation of micelles in the bulk solution. At this point, the surface tension value plateaus and remains relatively constant. biolinscientific.com The concentration at the inflection point of the surface tension versus log-concentration curve is defined as the CMC. kruss-scientific.com

Conductometry and Fluorimetry in Micelle Formation Studies

The formation of micelles by surfactants like this compound in a solution is a concentration-dependent phenomenon characterized by the critical micelle concentration (CMC). Conductometry and fluorimetry are two sensitive techniques used to determine this pivotal parameter.

Conductometry measures the electrical conductivity of the surfactant solution as its concentration increases.

Principle: Below the CMC, this compound exists primarily as individual ions (monomers), and the conductivity of the solution increases linearly with concentration.

At the CMC: As monomers begin to aggregate into larger, less mobile micelles, the rate of increase in conductivity changes. The bulky micelles, along with the counter-ions bound to them, move slower than the free monomers, leading to a break in the conductivity versus concentration plot.

Analysis: The CMC is identified as the point of intersection between the two linear portions of the plot. The ratio of the slopes of the lines above and below the CMC can also be used to calculate the degree of counter-ion dissociation (α) from the micelles. researchgate.net While the micellization process is influenced by temperature, it is generally an exothermic process. researchgate.net

Table 1: Conceptual Conductometry Data for this compound Micellization This interactive table illustrates the principle of determining the Critical Micelle Concentration (CMC) using conductometry. The plot shows a distinct break point, identifying the CMC where surfactant monomers begin to form micelles.

Concentration of this compound (mM) Conductivity (µS/cm)
1 150
2 200
3 250
4 300
5 350
6 (CMC) 400
7 415
8 430
9 445
10 460
Fluorimetry

Principle: A hydrophobic fluorescent probe is introduced into the surfactant solution. The quantum yield and emission wavelength of many such probes are highly sensitive to the polarity of their microenvironment.

Analysis: In the aqueous phase below the CMC, the probe's fluorescence is typically low. As micelles form above the CMC, the hydrophobic probes partition into the nonpolar core of the micelles. This change in environment leads to a significant increase in fluorescence intensity and often a blue shift (a shift to shorter wavelengths) in the emission spectrum. Plotting the fluorescence intensity against the surfactant concentration reveals a sharp inflection point that corresponds to the CMC.

Dynamic Light Scattering (DLS) for Hydrodynamic Radius and Micellar Aggregation Number

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique ideal for determining the size of particles, such as micelles, diffusing in a solution. malvernpanalytical.comnih.gov

Hydrodynamic Radius (Rh): DLS measures the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of the micelles. wyatt.com Smaller particles diffuse more rapidly, causing faster fluctuations, while larger particles diffuse more slowly. wyatt.comcolostate.edu The rate of these fluctuations is used to calculate the translational diffusion coefficient (D). Using the Stokes-Einstein equation, the diffusion coefficient is then directly related to the hydrodynamic radius (Rh), which is defined as the radius of a hypothetical hard sphere that diffuses at the same rate as the micelle. nih.govnih.gov

Micellar Aggregation Number (Nagg): The aggregation number, defined as the average number of this compound monomers per micelle, can be estimated from DLS data. malvernpanalytical.com This is achieved by first determining the molecular weight of the entire micelle from its measured hydrodynamic radius, often using empirical relationships or software calculators that model the particle as a sphere. malvernpanalytical.com The aggregation number is then calculated by dividing the molecular weight of the micelle by the known molecular weight of a single this compound monomer (355.6 g/mol ). malvernpanalytical.comnih.gov

Table 2: Example DLS Research Findings for Surfactant Micelles This table presents typical data obtained from DLS analysis, showing how the technique can precisely measure the size of different surfactant micelles and be used to estimate their aggregation numbers.

Surfactant Micelle Z-Average Diameter (d.nm) Estimated Molecular Weight (kDa) Monomer MW (Da) Calculated Aggregation Number
Triton X-100 7.5 72 631 ~114
Tween-20 8.5 - - -
Tween-80 11.7 - - -
Nonidet P40 15.4 - - -

Data derived from reference malvernpanalytical.com.

Small-Angle Neutron Scattering (SANS) for Micellar Shape and Microstructure

Principle: SANS involves bombarding a sample with a beam of neutrons and measuring the intensity of the scattered neutrons at very small angles. The scattering pattern is dependent on the size, shape, and arrangement of the scattering objects (the micelles).

Analysis: By fitting the scattering data to various mathematical models, researchers can distinguish between different micellar geometries, such as spherical, ellipsoidal, or cylindrical. SANS can also provide information on the core radius of the micelle, the thickness of the outer shell, and the aggregation number. researchgate.net The use of contrast variation, where the scattering properties of the solvent are changed (e.g., by using mixtures of light and heavy water), allows for the selective highlighting of different parts of the micelle structure, yielding more detailed information.

Chromatographic and Mass Spectrometric Approaches for Purity and Compositional Analysis

Ensuring the purity of this compound and verifying its chemical composition are critical for research and application. This is primarily achieved through a combination of chromatographic separation and mass spectrometric detection.

Chromatographic Separation: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate this compound from impurities. In HPLC, the sample is passed through a column (e.g., a C18 or phenyl-hexyl column) with a liquid mobile phase. nih.gov Components separate based on their differential partitioning between the stationary and mobile phases. This allows for the quantification of this compound relative to potential impurities such as unreacted starting materials (e.g., stearic acid, sarcosine) or byproducts from synthesis.

Mass Spectrometric Analysis: Mass Spectrometry (MS) is used for the definitive identification and compositional analysis of the compound and any impurities. When coupled with chromatography (e.g., LC-MS or GC-MS), it provides mass information for each separated peak. nih.govnih.gov For this compound, techniques like Electrospray Ionization (ESI) would be used to generate ions that can be analyzed by the mass spectrometer. The resulting mass spectrum would confirm the molecular weight of this compound (C₂₁H₄₁NO₃, MW = 355.6 g/mol ) and help identify the chemical formula of any co-eluting impurities based on their precise mass-to-charge ratios. nih.govcopernicus.org

Table 3: Expected Mass Spectrometric Data for this compound Purity Analysis This table outlines the expected mass-to-charge ratios (m/z) for this compound and its potential precursors in a mass spectrometry analysis, which is crucial for confirming purity.

Compound Chemical Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
This compound C₂₁H₄₁NO₃ 355.6 356.3
Stearic Acid C₁₈H₃₆O₂ 284.5 285.5

Enzymatic Assays for Sarcosine Metabolite Detection (Contextual Relevance to Sarcosine Precursor)

As this compound is synthesized from sarcosine, detecting residual amounts of this precursor is a key aspect of quality control. Highly specific and sensitive enzymatic assays are employed for this purpose. mst.edu

Principle: These assays utilize the enzyme sarcosine oxidase (SOx), which specifically catalyzes the oxidative demethylation of sarcosine to produce glycine (B1666218), formaldehyde (B43269), and hydrogen peroxide (H₂O₂). nih.govnih.gov The detection of one of these products forms the basis of the assay.

Detection Methods:

Colorimetric: The H₂O₂ generated can be used in a subsequent reaction catalyzed by horseradish peroxidase (HRP). HRP facilitates the oxidation of a chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine, TMB), resulting in a colored product that can be quantified spectrophotometrically. nih.govnih.gov

Fluorimetric: The enzymatic reaction can be coupled to a fluorescent probe. For instance, the production of formaldehyde and its subsequent oxidation to formic acid can induce a pH change, which is detected by a pH-sensitive fluorophore, leading to a measurable change in fluorescence. mst.edu

Electrochemical: Sarcosine biosensors can be constructed where the enzymatic reaction occurs on an electrode surface, and the resulting change in current or potential is measured.

The high specificity of sarcosine oxidase ensures that these assays are not subject to significant interference from other amino acids, providing a reliable method for quantifying trace amounts of the sarcosine precursor in a final this compound product. mst.edunih.gov

Advanced Applications of Stearoyl Sarcosine in Research and Industry

Corrosion Inhibition Mechanisms and Performance

N-acyl derivatives of sarcosine (B1681465) are recognized as effective "green" corrosion inhibitors, primarily due to their low toxicity, biodegradability, and ability to form protective films on metal surfaces. mdpi.commdpi.com Stearoyl sarcosine and its related compounds function by adsorbing onto the metal, creating a barrier that isolates the surface from the corrosive environment. mdpi.comresearchgate.net The inhibitor's polar group adheres to the metal, while the nonpolar hydrocarbon tail forms a hydrophobic layer that repels water and other corrosive agents. mdpi.com

The primary mechanism by which this compound and other N-acyl sarcosinates protect metals is through direct surface adsorption. researchgate.net The sarcosine headgroup, with its amine and carboxyl functional groups, acts as a chelation center, interacting strongly with the metal surface to form a stable, adsorbed protective film. researchgate.netresearchgate.net This process involves the displacement of water molecules from the metal surface. researchgate.net Studies on low carbon steel, such as CR4, demonstrate that these compounds adsorb onto the surface, inhibiting both anodic and cathodic reactions associated with corrosion. researchgate.net This adsorption creates a barrier that prevents further oxidative corrosion of the substrate. researchgate.net

The effectiveness of N-acyl sarcosine inhibitors is directly correlated with their molecular structure, specifically the length of the hydrocarbon chain. mdpi.comresearchgate.net Research has consistently shown that inhibitory efficiency increases with a longer carbon chain and higher molecular weight. mdpi.comresearchgate.net For instance, studies comparing different N-acyl sarcosines found that those with longer fatty acid chains exhibited superior corrosion resistance. researchgate.net This is attributed to the larger surface area covered by the longer hydrophobic tail, which enhances the formation of a dense, protective, and water-repellent film on the metal. The adsorption capability of the inhibitor generally increases with its molecular weight and concentration. mdpi.com

The following table, derived from electrochemical measurement data, illustrates the impact of different inhibitor compositions on corrosion inhibition efficiency.

Inhibitor CompositionMeasurement TechniqueInhibition Efficiency (%)
Cocoyl Sarcosine (C)Potentiodynamic Polarization< 50
N-b-Hydroxyethyl Oleyl Imidazole (OI)Potentiodynamic Polarization< 50
Combination (C + OI)Potentiodynamic Polarization> 91
Cocoyl Sarcosine (C)Electrochemical Impedance Spectroscopy< 50
N-b-Hydroxyethyl Oleyl Imidazole (OI)Electrochemical Impedance Spectroscopy< 50
Combination (C + OI)Electrochemical Impedance Spectroscopyup to 84

This table was generated based on data from a study on synergistic inhibitor effects. mdpi.comresearchgate.net

The performance of sarcosine-based inhibitors can be significantly enhanced through synergistic combinations with other compounds. mdpi.com Research investigating the combined effect of cocoyl sarcosine (a structurally similar N-acyl sarcosine) and N-b-Hydroxyethyl Oleyl Imidazole on CR4 steel revealed a potent synergistic effect. mdpi.comresearchgate.net When used individually, both compounds showed an insignificant inhibiting effect, with efficiencies below 50%. mdpi.comresearchgate.net However, when combined, the formulation's corrosion inhibition efficiency improved dramatically, reaching up to 84% in impedance measurements and over 91% in potentiodynamic polarization tests. mdpi.comresearchgate.net This synergy allows for greater surface protection, classifying the combination as a highly effective mixed-type inhibitor. mdpi.com

The strong surface-adsorbing and film-forming properties of N-acyl sarcosines make them valuable additives in lubricants and protective fluids. atamanchemicals.com Oleoyl sarcosine, a compound closely related to this compound, is utilized as a corrosion inhibitor in rust protection fluids, lubricating greases, fuels, and cutting oils. atamanchemicals.com The carboxamide structure provides chemical stability, while the sarcosine headgroup's ability to form chelate-like structures facilitates strong adsorption on metal surfaces. atamanchemicals.com This forms a persistent protective layer that reduces wear and prevents corrosion, extending the life of both the machinery and the lubricant itself. Sarcosine compounds are also employed as corrosion inhibitors in chemical mechanical polishing (CMP) compositions to form a protective film on the workpiece surface. google.com

Role in Dermatological and Cosmetic Science Formulations

In the field of cosmetics and personal care, this compound is valued for its multifunctional properties as a surfactant, cleansing agent, and conditioning agent. cosmeticsinfo.orgcosmileeurope.eunih.gov As N-acyl derivatives of an amino acid, acyl sarcosines are considered modified fatty acids that offer greater solubility and acidity compared to the parent fatty acid. nih.govresearchgate.net They are incorporated into a wide array of products, including shampoos, cleansers, and shaving preparations. cosmeticsinfo.org

This compound serves as a highly effective hair conditioning agent in shampoos and other hair care products. cosmeticsinfo.orgcosmileeurope.eunih.gov Its primary functions are to enhance the appearance and feel of hair by improving body, suppleness, and sheen. cosmeticsinfo.org It is particularly beneficial for improving the texture of hair that has been physically or chemically damaged. cosmeticsinfo.org The compound works by leaving the hair easy to comb, soft, and shiny, and can also impart volume. cosmileeurope.eu Furthermore, this compound functions as an antistatic agent, reducing electrostatic charges on the hair surface to control frizz and flyaways. cosmileeurope.eu As a surfactant, it also aids in cleansing by helping water to mix with oil and dirt, allowing them to be rinsed away. cosmeticsinfo.orgcosmileeurope.eu

Cleansing and Foaming Agent Functionality

This compound, an N-acyl derivative of the amino acid sarcosine, functions as a potent surfactant and cleansing agent in a variety of personal care products. cosmeticsinfo.org Its molecular structure, featuring a lipophilic stearoyl tail and a hydrophilic sarcosinate head, allows it to reduce the surface tension between oil and water. cosmileeurope.eu This property enables the effective mixing of immiscible substances, facilitating the removal of dirt, sebum, and other impurities from the skin and hair. cosmileeurope.eu

As a surface-active agent, this compound is integral to the formulation of shampoos, facial cleansers, body washes, and shaving products. cosmeticsinfo.orgcosmileeurope.eu Its primary functions in these applications include cleansing the skin, hair, or teeth. cosmileeurope.eu A key attribute of this compound and related acyl sarcosinates is their ability to generate a stable and rich foam, which is often desired by consumers in cleansing products for its sensory appeal and its role in distributing the product effectively. cosmileeurope.eunbinno.com Unlike some harsher surfactants, acyl sarcosines are recognized for providing excellent cleansing and foaming capabilities while being significantly less irritating to the skin and eyes, making them suitable for daily use formulations. nbinno.com The cleansing action helps to wash fat and soil particles from the body by allowing them to be mixed with water and rinsed away. cosmeticsinfo.orgcosmileeurope.eu

Table 1: Functional Properties of this compound as a Cleansing Agent
PropertyDescriptionPrimary ApplicationSource
Surfactant - CleansingReduces surface tension of liquids, allowing oil and water to mix and remove dirt.Skin, hair, and teeth cleansing products. cosmileeurope.eu
Foaming AgentProduces a stable and dense foam when mixed with water.Shampoos, shower gels, soaps, facial cleansers. cosmileeurope.eunbinno.com
Hair ConditioningImproves the texture and manageability of hair, leaving it soft and shiny.Shampoos and hair care formulations. cosmeticsinfo.orgcosmileeurope.eu
MildnessOffers effective cleansing with lower potential for skin and eye irritation compared to harsher surfactants.Products for daily use and sensitive skin. nbinno.com

Impact on Skin Barrier Function and Moisture Retention

The integrity of the stratum corneum, the outermost layer of the epidermis, is crucial for maintaining a healthy skin barrier. This barrier prevents excessive transepidermal water loss (TEWL) and protects the body from external aggressors. jddonline.com The barrier's function is largely dependent on its lipid matrix, which is primarily composed of ceramides, cholesterol, and free fatty acids. jddonline.comlorealdermatologicalbeauty.com Disruption of this lipid structure can lead to dry skin, increased sensitivity, and various skin conditions. jddonline.com

As a mild, amino acid-based surfactant derived from a fatty acid, this compound is considered gentle on the skin. nbinno.com The use of mild cleansing agents is critical for preserving skin barrier function. Harsher surfactants can strip the skin of its natural lipids, leading to increased TEWL and dryness. In contrast, gentle surfactants like this compound cleanse the skin effectively without significantly disrupting the delicate lipid matrix. cosmileeurope.eu By helping to maintain the structural integrity of the stratum corneum, these ingredients support the skin's natural ability to retain moisture. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that acyl sarcosines are safe as used in rinse-off products and may be safely used in leave-on products at concentrations up to 5%. cosmeticsinfo.org

Enhancement of Active Ingredient Transdermal Delivery

Transdermal drug delivery offers a non-invasive route for administering therapeutic agents, bypassing the first-pass metabolism in the liver. nih.gov However, the stratum corneum presents a formidable barrier that limits the penetration of most active ingredients. mdpi.com To overcome this, chemical permeation enhancers (CPEs) are often incorporated into topical and transdermal formulations. nih.gov

Research has indicated that acyl sarcosines and their salts can function as penetration enhancers. cosmeticsinfo.org Surfactants are a recognized class of CPEs that can temporarily and reversibly increase the permeability of the skin. mdpi.com The proposed mechanism involves the disruption of the highly organized lipid bilayer of the stratum corneum. nih.gov By fluidizing these lipids, this compound can create pathways that allow active ingredients to permeate more readily through this barrier. This enhancement effect makes it a valuable component in formulations designed to deliver active compounds to deeper layers of the skin or into systemic circulation.

Biomedical Engineering and Drug Delivery Systems

In the field of biomedical engineering, the development of effective drug delivery systems (DDS) is a primary focus. nih.gov These systems aim to improve the therapeutic efficacy of drugs by controlling their release and targeting specific sites within the body. nih.gov Biocompatible and biodegradable polymers are highly sought after for constructing these delivery vehicles, such as nanoparticles, micelles, and hydrogels. nih.goviris-biotech.de

Polysarcosine (PSar), a polymer of sarcosine (N-methylglycine), has emerged as a promising alternative to polyethylene glycol (PEG) in drug delivery applications. pmc-at.com PSar exhibits excellent water solubility, low toxicity, and is non-immunogenic, properties that are highly desirable for biomedical materials. iris-biotech.de Given that this compound is a derivative of sarcosine, it shares a fundamental building block with these advanced polymers. Polysarcosine has been utilized in various drug delivery platforms, including polymer micelles, protein conjugates, and nanoparticles. iris-biotech.de The sarcosine moiety contributes to the "stealth" properties of these systems, helping them evade the immune system and prolong circulation time. pmc-at.com

Potential in Oral Care Formulations for Dental Caries Control

Dental caries remains a prevalent health issue, driven by the production of acids from bacteria in dental plaque. reading.ac.uknih.gov Modern oral care formulations, such as toothpastes and mouthwashes, employ a range of active ingredients to combat plaque, strengthen enamel, and prevent cavities. nih.gov Surfactants are a key component of these formulations, serving to create foam and to help dissolve and distribute the active ingredients throughout the oral cavity. cosmileeurope.eu

Table 2: Research Findings on Sarcosinates in Oral Care
Compound ClassObserved EffectPotential ApplicationSource
Saturated higher aliphatic acyl sarcosides (e.g., Sodium Stearoyl Sarcoside)Exhibits anti-bacterial power on oral flora.Active ingredient in toothpaste, mouthwash, dental creams for caries control. google.com
Sodium N-lauroyl sarcosinateClinically studied for the control of dental caries.Preventive agent in oral hygiene products. nih.gov
General Surfactants (including sarcosinates)Promote the rapid and full dissolution and distribution of toothpaste in the mouth.Functional excipient in toothpaste formulations. cosmileeurope.eu

Applications in Advanced Materials Science as Surfactants

The unique ability of surfactants to act at the interface between different phases (e.g., oil-water, air-liquid) makes them indispensable in numerous industrial and materials science applications. cosmileeurope.eu this compound, as an amphiphilic molecule, possesses the characteristic properties of a surfactant that are valuable beyond personal care. cosmileeurope.eu

In materials science, surfactants are used as emulsifiers, wetting agents, dispersants, and foaming agents. Amino acid-based surfactants, including sarcosinates, are gaining attention as "green" or environmentally friendly alternatives to traditional petroleum-based surfactants due to their derivation from renewable resources and better biodegradability. dntb.gov.ua For instance, the related compound N-lauroyl sarcosine has been investigated as a green surfactant for enhanced oil recovery (EOR). dntb.gov.ua In this application, surfactants are used to reduce the interfacial tension between oil and water in porous rock formations, helping to mobilize and extract trapped oil. The versatility of sarcosinate surfactants also extends to their use as antistatic agents, which are crucial in the manufacturing of plastics and textiles to prevent the buildup of static electricity. nbinno.com

Self-Assembly and Micellar Systems in Aqueous Solutions

N-acyl sarcosinates, including this compound, are amphiphilic molecules characterized by a hydrophobic long-chain acyl tail and a hydrophilic N-methylglycine (sarcosine) headgroup. This dual nature drives their self-assembly in aqueous solutions to minimize the unfavorable contact between the hydrophobic tail and water. acs.org Below a specific concentration, these surfactant molecules exist predominantly as monomers. However, as the concentration increases, they begin to adsorb at the air/water interface, reducing the surface tension. acs.orgiitkgp.ac.in

Once the interface is saturated, further addition of the surfactant leads to the formation of thermodynamically stable aggregates known as micelles. This aggregation occurs above a well-defined concentration called the Critical Micelle Concentration (CMC). wikipedia.orgalfa-chemistry.com At and above the CMC, the hydrophobic tails cluster together to form a core, while the hydrophilic sarcosinate headgroups are exposed to the aqueous environment, forming the micellar corona. For N-acyl sarcosinates, the self-assembly process is influenced by intermolecular hydrogen bonding between the amide groups, which plays a key role in the packing of the molecules within the aggregate. iitkgp.ac.inresearchgate.net

The structure of the resulting micelles is largely dictated by the molecular geometry of the surfactant. For many ionic surfactants, including N-acyl sarcosinates like the closely related sodium N-dodecanoyl sarcosinate, the aggregates formed in aqueous solutions are typically spherical. acs.orgnih.gov The CMC is a critical parameter that depends on factors such as the length of the hydrophobic alkyl chain, temperature, and the presence of electrolytes. wikipedia.org Research on polysarcosine-based lipids with a C18 (stearyl) hydrocarbon chain demonstrates their self-assembly into micelles with hydrodynamic diameters between 10 and 25 nm. mdpi.com

The following table presents CMC data for various N-acyl sarcosinate-based surfactants, illustrating the influence of molecular structure on micellization.

SurfactantAlkyl Chain LengthCMC (mmol/L)ConditionsReference
Sodium Lauroyl Sarcosine (SLS)C1213.9298.15 K, Water
Polysarcosine Lipopolymer (C18PSar50)C18~0.08 (27 mg/L)Aqueous Solution mdpi.com
Sodium Dodecyl Sulfate (SDS) for comparisonC128.325°C, Water wikipedia.org

Note: The CMC value for the C18 polysarcosine lipopolymer is converted from mg/L to an approximate mmol/L for comparison, based on its specific molecular weight.

Interfacial Phenomena in Soft Materials and Colloids

The amphiphilic structure of this compound makes it highly surface-active, enabling it to adsorb at interfaces, such as air/water or oil/water, and significantly alter interfacial properties. This behavior is fundamental to its application in stabilizing soft materials and colloidal systems like foams, emulsions, and dispersions. nih.govfrontiersin.org When introduced into a system, this compound molecules preferentially migrate to interfaces, orienting themselves with their hydrophobic stearoyl tails directed away from the aqueous phase and their hydrophilic sarcosinate headgroups remaining in the water. acs.org

This adsorption at the interface disrupts the cohesive energy of the solvent molecules, leading to a reduction in surface tension or interfacial tension. nih.gov The efficiency of a surfactant is often measured by its ability to lower this tension. This property is crucial for the formation and stabilization of colloidal systems. In emulsions, for instance, the surfactant forms a protective film around the dispersed droplets, preventing them from coalescing. csic.es

The stability of colloids stabilized by ionic surfactants like this compound is also governed by electrostatic repulsion. iitkgp.ac.in Upon forming micelles or adsorbing onto a surface, the anionic carboxylate headgroups create a negatively charged surface. nih.gov This charge is quantified by the zeta potential, which measures the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion. iitkgp.ac.innih.gov A sufficiently high negative zeta potential indicates strong repulsion between particles, which counteracts van der Waals forces and prevents aggregation or flocculation, thereby ensuring the long-term stability of the colloidal system. iitkgp.ac.in The long C18 chain of this compound provides a substantial hydrophobic anchor at the interface, contributing to the formation of robust and stable interfacial films.

Design of Functional Surfactant Systems with pH Sensitivity

The functionality of this compound as a surfactant can be intelligently controlled by external stimuli, most notably pH. This responsiveness is inherent to the molecular structure of its headgroup, which is derived from sarcosine, an N-methylated amino acid. schillseilacher.de The headgroup contains a carboxylic acid moiety, which can exist in either a protonated (neutral) or deprotonated (anionic) state depending on the pH of the aqueous solution. atamanchemicals.comatamanchemicals.com

The pKa of the carboxylate group in N-lauroyl sarcosinate is approximately 3.6. atamanchemicals.comatamanchemicals.com It is expected that this compound exhibits similar acidic characteristics.

At high pH (pH > 5.5): The carboxylic acid group is deprotonated, existing as a negatively charged carboxylate (-COO⁻). In this state, the headgroup is highly hydrophilic, and the surfactant behaves as a typical anionic surfactant, readily forming micelles and stabilizing colloidal systems. atamanchemicals.com

At low pH (pH < 3.6): The carboxylate group becomes protonated, forming a neutral carboxylic acid (-COOH). This change significantly reduces the hydrophilicity and charge of the headgroup.

This pH-triggered change in the headgroup's charge and polarity profoundly alters the surfactant's aggregation behavior and interfacial properties. The reduction in electrostatic repulsion and headgroup hydration at low pH can lead to changes in micelle shape and size, or even the formation of different aggregate structures, such as vesicles. atamanchemicals.com This transition allows for the design of "smart" or functional systems that can release an encapsulated substance or change their physical properties (e.g., viscosity) in response to a specific pH trigger. nih.govnih.gov For example, pH-sensitive vesicles can be formulated using sarcosinate surfactants in combination with other water-insoluble amphiphiles, creating delivery systems that are stable at neutral pH but become permeable or disintegrate in an acidic environment. atamanchemicals.comatamanchemicals.com

The table below summarizes the pH-dependent properties of this compound.

pH RangeHeadgroup StateChargeKey Properties
> 5.5Deprotonated (-COO⁻)AnionicHigh water solubility, stable micelle formation, effective surfactant action.
< 3.6Protonated (-COOH)NeutralReduced water solubility, potential for aggregation into vesicles or precipitation, altered interfacial behavior.

Q & A

Q. What are the defining structural and physicochemical properties of stearoyl sarcosine, and how do they influence its surfactant behavior?

this compound (C₂₁H₄₁NO₃, CAS 142-48-3) is an anionic surfactant characterized by a stearic acid (C18) chain linked to a sarcosine (N-methylglycine) moiety. Its amphiphilic structure (hydrophobic alkyl chain + hydrophilic carboxylate group) enables micelle formation, critical for applications like membrane protein solubilization. Key properties include a high logP value (~7.7), indicating strong hydrophobicity, and a molecular polar surface area of 57.6 Ų . Researchers should validate purity using HPLC or NMR and measure critical micelle concentration (CMC) via surface tension assays to assess surfactant efficiency.

Q. What are the standard protocols for synthesizing and characterizing this compound in laboratory settings?

While synthesis details are sparse in literature, this compound is typically synthesized via acylation of sarcosine with stearoyl chloride under basic conditions. Key steps include:

  • Reaction : Mix sarcosine with stearoyl chloride in anhydrous dichloromethane and triethylamine (1:1.2 molar ratio) at 0°C for 2 hours.
  • Purification : Extract the product using ethyl acetate, wash with dilute HCl to remove unreacted reagents, and recrystallize from ethanol.
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., methylene peaks at δ 1.2–1.4 ppm for stearoyl chain) and FTIR (amide I band ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from variability in experimental conditions (e.g., pH, temperature), sample purity, or analytical methods. To address this:

  • Standardize assays : Use validated protocols (e.g., fixed pH 7.4 for membrane studies).
  • Cross-validate results : Compare data from orthogonal techniques (e.g., fluorescence anisotropy for membrane fluidity vs. calorimetry for phase transitions).
  • Statistical rigor : Apply non-parametric tests (Mann-Whitney U) for non-normal data and ROC analysis to evaluate diagnostic thresholds .

Q. What advanced methodologies are recommended for studying this compound’s interaction with lipid bilayers?

To investigate lipid interactions:

  • Model membranes : Prepare unilamellar vesicles (LUVs) with controlled lipid compositions (e.g., DOPC:DPPC 3:1) and incorporate this compound at 0.1–5 mol%.
  • Techniques :
  • DSC : Measure phase transition temperature shifts to assess bilayer destabilization.
  • Cryo-EM : Visualize structural perturbations in bilayers.
  • MD simulations : Use GROMACS to model molecular dynamics over 100-ns trajectories .

Q. How should researchers design in vitro studies to evaluate this compound’s antimicrobial mechanisms?

  • Experimental design :
  • Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.
  • Dose-response : Test 0.1–10 mM concentrations in Mueller-Hinton broth.
    • Mechanistic assays :
  • Membrane permeability : Quantify propidium iodide uptake via flow cytometry.
  • Biofilm disruption : Use crystal violet staining and confocal microscopy.
    • Controls : Include Triton X-100 (positive control) and untreated samples .

Data Analysis and Reproducibility

Q. What statistical approaches ensure robust analysis of this compound’s effects in complex biological systems?

  • Normality testing : Apply Kolmogorov-Smirnov tests to determine data distribution.
  • Comparative analysis : Use ANOVA with Tukey’s post-hoc test for multi-group comparisons.
  • Correlation studies : Calculate Spearman’s ρ for non-linear relationships (e.g., surfactant concentration vs. bacterial viability) .

Q. How can researchers address variability in sarcosine-to-creatinine ratio measurements in urinary studies involving this compound metabolites?

  • Sample preparation : Normalize urine samples to creatinine levels (Jaffe method).
  • Analytical methods : Use LC-MS/MS for high-sensitivity quantification (LOQ: 0.1 ng/mL).
  • Quality control : Include internal standards (e.g., deuterated sarcosine-d3) to correct for matrix effects .

Future Directions

Q. What gaps exist in current research on this compound, and how can they be addressed methodologically?

Key gaps include limited data on:

  • Toxicology : Conduct OECD 423 acute toxicity studies in rodent models.
  • Environmental impact : Use Daphnia magna assays to assess ecotoxicity (EC₅₀).
  • Synergistic effects : Screen combinatorial libraries with FDA-approved drugs via high-throughput screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.